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molecular formula C13H8Cl2N2 B8614129 Diazo bis-(4-chloro-phenyl)-methane CAS No. 1143-92-6

Diazo bis-(4-chloro-phenyl)-methane

Cat. No. B8614129
M. Wt: 263.12 g/mol
InChI Key: RBYYFMWIKIJOTA-UHFFFAOYSA-N
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Patent
US06919353B2

Procedure details

To a solution of [bis-(4-chloro-phenyl)-methylene]-hydrazine from Step 1 (2.0 g, 7.5 mmol) in CHCl3 (20 mL) was added MnO2 (5.0 g, 57 mmol). The resulting reaction mixture was stirred 1 h at 21° C., then filtered on a bed of MgSO4 and the filtrate concentrated to provided the diazo bis-(4-chloro-phenyl)-methane compound as a purple solid.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[N:16][NH2:17])[C:9]2[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][CH:10]=2)=[CH:4][CH:3]=1>C(Cl)(Cl)Cl.O=[Mn]=O>[N+:16](=[C:8]([C:5]1[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=1)[C:9]1[CH:10]=[CH:11][C:12]([Cl:15])=[CH:13][CH:14]=1)=[N-:17]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(C1=CC=C(C=C1)Cl)=NN
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
5 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
21 °C
Stirring
Type
CUSTOM
Details
was stirred 1 h at 21° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
FILTRATION
Type
FILTRATION
Details
filtered on a bed of MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=[N-])=C(C1=CC=C(C=C1)Cl)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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